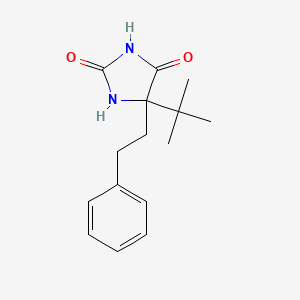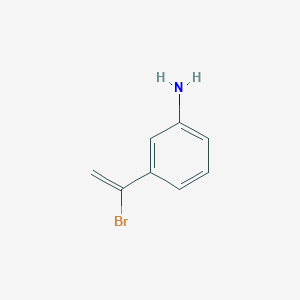
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidine-2,4-diones, which are cyclic ureas. This compound is characterized by the presence of a tert-butyl group and a phenylethyl group attached to the imidazolidine ring. Its molecular formula is C15H22N2O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. One common method is the cyclization of N-tert-butyl-N’-phenylethylurea with phosgene or similar reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The specific details of industrial production are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
- 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
- 5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione
Uniqueness
5-tert-Butyl-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to its specific tert-butyl and phenylethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for various applications .
Propiedades
Número CAS |
919477-15-9 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
5-tert-butyl-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)15(12(18)16-13(19)17-15)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,16,17,18,19) |
Clave InChI |
CVILATDDFITORE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C(=O)NC(=O)N1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)

![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)


![Tributyl[(9H-fluorene-9-carbonyl)oxy]stannane](/img/structure/B14191886.png)


![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-4-heptylbenzamide](/img/structure/B14191912.png)
